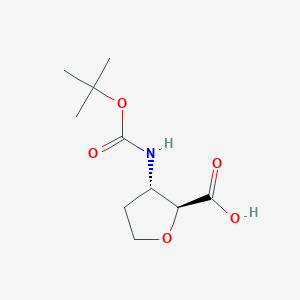
(2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid is a chiral compound that features a tetrahydrofuran ring with a carboxylic acid and a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid typically involves the protection of the amino group with a Boc group, followed by the formation of the tetrahydrofuran ring. One common method involves the use of N-Boc-protected amino acids as starting materials. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can significantly enhance the production process.
化学反応の分析
Types of Reactions
(2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The Boc-protected amino group can participate in substitution reactions to form new amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of new amide bonds.
科学的研究の応用
(2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials
作用機序
The mechanism of action of (2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in further reactions. The tetrahydrofuran ring provides structural stability and can interact with various biological targets, influencing their activity .
類似化合物との比較
Similar Compounds
(2S,3S)-3-(N-Cbz-Amino)-tetrahydrofuran-2-carboxylic acid: Similar structure but with a Cbz (carbobenzyloxy) protecting group instead of Boc.
(2S,3S)-3-(N-Fmoc-Amino)-tetrahydrofuran-2-carboxylic acid: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
(2S,3S)-3-(N-Alloc-Amino)-tetrahydrofuran-2-carboxylic acid: Contains an Alloc (allyloxycarbonyl) protecting group
Uniqueness
The uniqueness of (2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid lies in its Boc-protected amino group, which offers stability under a variety of reaction conditions and can be easily removed under mild acidic conditions. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .
特性
IUPAC Name |
(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWWDVGQNOILKO-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCO[C@@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














